Nalpha-(morpholin-4-ylcarbonyl)-N-1,3-thiazol-2-yl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with an appropriate halide.
Coupling Reactions: The final step involves coupling the thiazole and morpholine derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Biological Studies: For studying interactions with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The thiazole and morpholine rings could play a crucial role in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)piperidine-4-carboxamide
- (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)pyrrolidine-4-carboxamide
Uniqueness
The presence of the morpholine ring in (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide may confer unique properties such as increased solubility and specific binding interactions compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C17H20N4O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-3-phenyl-1-(1,3-thiazol-2-ylamino)propan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c22-15(20-16-18-6-11-25-16)14(12-13-4-2-1-3-5-13)19-17(23)21-7-9-24-10-8-21/h1-6,11,14H,7-10,12H2,(H,19,23)(H,18,20,22)/t14-/m0/s1 |
InChI Key |
ZWSDXVVEVVZIEH-AWEZNQCLSA-N |
Isomeric SMILES |
C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Canonical SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.